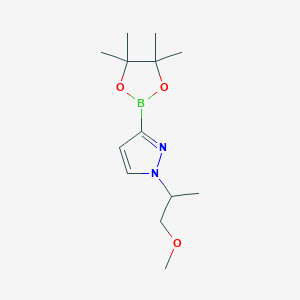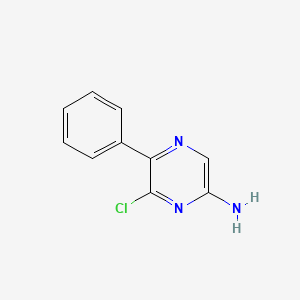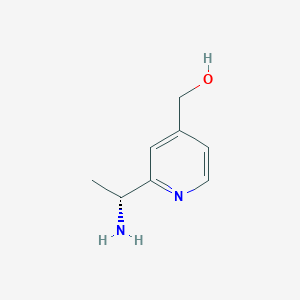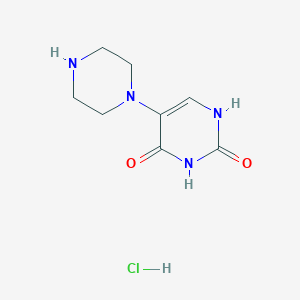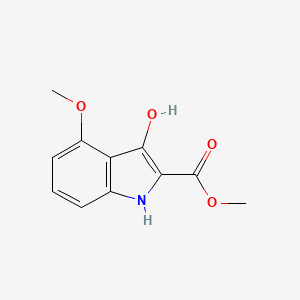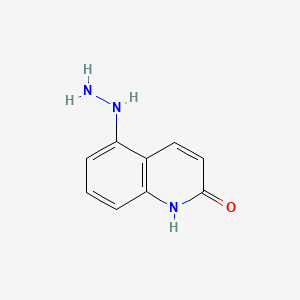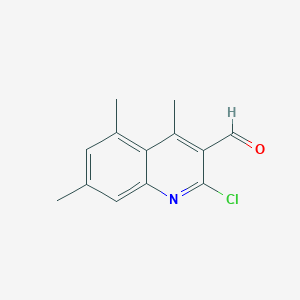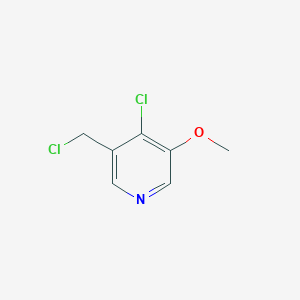
4-Chloro-3-(chloromethyl)-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chloromethyl)-5-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)-5-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(chloromethyl)-5-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction temperature is carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-3-(chloromethyl)-5-methoxypyridine or 4-thiocyanato-3-(chloromethyl)-5-methoxypyridine can be formed.
Oxidation Products: The major product of oxidation is this compound N-oxide.
Applications De Recherche Scientifique
4-Chloro-3-(chloromethyl)-5-methoxypyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target . The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-3,5-dimethylphenol: Used as an antiseptic and preservative.
Comparison: Unlike 4-Chloro-3-methylphenol and 4-Chloro-3,5-dimethylphenol, which are primarily used for their antimicrobial properties, 4-Chloro-3-(chloromethyl)-5-methoxypyridine is more versatile and finds applications in various fields including chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
4-chloro-3-(chloromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,2H2,1H3 |
Clé InChI |
NGLQVRNMCIEMLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CN=C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


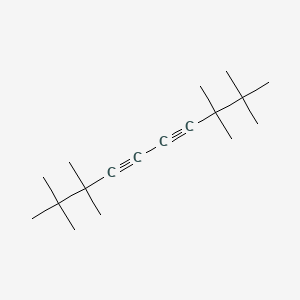


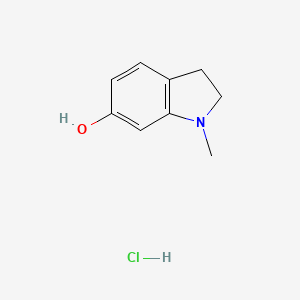
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
